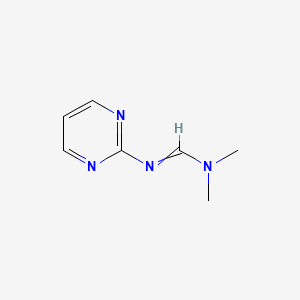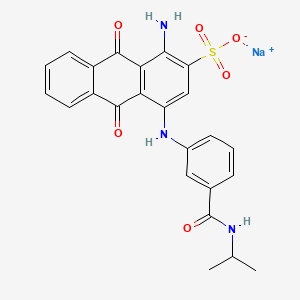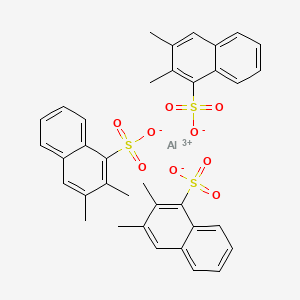
Aluminum tris(dimethylnaphthalenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum tris(dimethylnaphthalenesulfonate) is a coordination compound where an aluminum ion is coordinated with three dimethylnaphthalenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aluminum tris(dimethylnaphthalenesulfonate) typically involves the reaction of aluminum salts with dimethylnaphthalenesulfonic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of aluminum tris(dimethylnaphthalenesulfonate) may involve large-scale reactions using aluminum chloride or aluminum sulfate as the aluminum source. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Types of Reactions:
Oxidation: Aluminum tris(dimethylnaphthalenesulfonate) can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur where the dimethylnaphthalenesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to replace the existing ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the dimethylnaphthalenesulfonate ligands.
Wissenschaftliche Forschungsanwendungen
Aluminum tris(dimethylnaphthalenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of aluminum tris(dimethylnaphthalenesulfonate) involves its ability to coordinate with various molecular targets. The aluminum ion can interact with different functional groups, leading to changes in the chemical and physical properties of the target molecules. This coordination can affect molecular pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Aluminum tris(8-hydroxyquinoline): Known for its use in organic light-emitting diodes (OLEDs).
Aluminum tris(salophen): Used in catalysis and as a fluorescent probe in biological imaging.
Uniqueness: Aluminum tris(dimethylnaphthalenesulfonate) is unique due to its specific ligand structure, which imparts distinct properties and applications compared to other aluminum coordination compounds. Its ability to act as a catalyst and its potential in biological and industrial applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C36H33AlO9S3 |
|---|---|
Molekulargewicht |
732.8 g/mol |
IUPAC-Name |
aluminum;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C12H12O3S.Al/c3*1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3*3-7H,1-2H3,(H,13,14,15);/q;;;+3/p-3 |
InChI-Schlüssel |
XLYCRIMUZNACND-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)

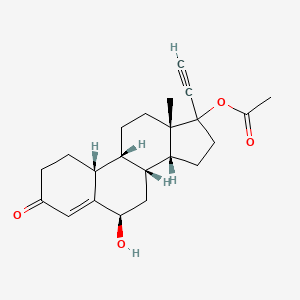

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
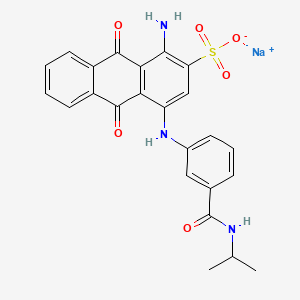
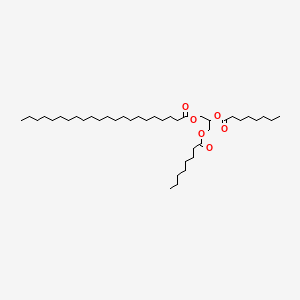
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
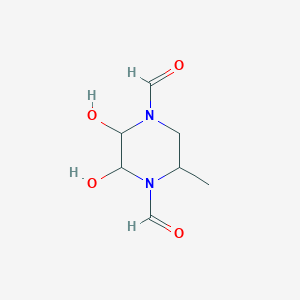
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
